2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Description
2-[(2Z)-2-[(4-Methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a 1,3-thiazole derivative characterized by a Z-configuration imino group at position 2, a phenyl substituent at position 4, and a hydroxyethyl moiety at position 3 of the thiazole ring. The 4-methoxyphenylimino group introduces electron-donating properties, while the hydroxyethyl substituent enhances hydrophilicity. This compound belongs to a class of molecules synthesized via the Hantzsch reaction, a method widely used for constructing thiazole and related heterocycles .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)19-18-20(11-12-21)17(13-23-18)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJFLXXCZXYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol represents a class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is known for contributing to a wide range of biological activities. The general structure can be represented as follows:
The molecular formula indicates the presence of methoxy groups and an imino linkage, which may enhance its reactivity and interaction with biological targets.
Synthesis
The synthesis of the compound typically involves the reaction of substituted thiazoles with appropriate amines under controlled conditions. For example, a common synthetic route includes:
- Formation of Thiazole Ring : Starting from 4-methoxyphenyl derivatives.
- Imino Formation : Reaction with aldehydes or ketones to introduce the imino group.
- Finalization : Purification through recrystallization.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to the target compound have shown promising activity against various strains of bacteria and fungi.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7a | Candida albicans | 7.81 μg/mL |
| 7e | Candida albicans | 3.9 μg/mL |
| Reference | Fluconazole | 15.62 μg/mL |
The above table illustrates that certain thiazole derivatives exhibit lower MIC values compared to established antifungal agents like fluconazole, indicating their potential as effective antimicrobials .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of thiazole derivatives through inhibition of cyclooxygenase (COX) enzymes. The inhibition of malondialdehyde (MDA) synthesis serves as a marker for COX inhibition:
| Compound | IC50 (MDA Synthesis Inhibition) |
|---|---|
| 8c | 0.096 μM |
| 8a | >0.1 μM |
These results suggest that modifications in the thiazole structure can enhance anti-inflammatory activity .
Antiplatelet Activity
The compound's potential to inhibit platelet aggregation has been investigated, revealing significant antiplatelet activity:
| Compound | IC50 (Antiplatelet Activity) |
|---|---|
| 8f | 0.022 μM |
| 10a | 0.025 μM |
This activity is crucial for developing new therapeutic agents for cardiovascular diseases .
Case Studies
- Study on Antifungal Activity : A recent study synthesized various thiazole derivatives and tested their antifungal efficacy against Candida species. The most active compounds showed MIC values significantly lower than standard treatments, suggesting a promising avenue for further research .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of these compounds in vivo and in vitro settings, demonstrating reduced inflammation markers in treated subjects compared to controls .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are well-documented. The compound has been tested in animal models for its ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis .
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
Polymer Chemistry
In polymer chemistry, thiazole-based compounds are utilized as additives to enhance the thermal stability and mechanical properties of polymers. The compound can be incorporated into polymer matrices to improve performance under thermal stress .
Case Studies and Research Findings
Computational studies using density functional theory (DFT) have provided insights into the electronic structure of the compound, predicting favorable interactions with biological targets such as enzymes involved in cancer progression . These studies support experimental findings and guide further modifications for enhanced activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol with structurally and functionally related compounds:
Key Observations:
Hydrophilic vs. Lipophilic Groups: The hydroxyethyl substituent increases solubility compared to lipophilic groups (e.g., methylpiperazine in ), but may reduce membrane permeability. Charged Moieties: Methylpiperazine derivatives (e.g., ) exhibit higher cardiotropic activity due to improved solubility as hydrochloride salts and possible cationic interactions with biological targets.
Structural Rigidity: Compounds with rigid cores (e.g., quinazolinone in ) show enhanced target binding but reduced synthetic accessibility compared to flexible thiazole derivatives.
Synthetic Accessibility :
- The Hantzsch reaction (used for the target compound and analogs in ) allows versatile modifications but may limit yields with bulky substituents.
Pharmacological Trends :
- Nitrogen-containing substituents (e.g., methylpiperazine) correlate with higher cardiotropic efficacy , while aryl ketones (e.g., ) favor antiproliferative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
